2H-Naphtho[2,3-B]oxet-2-one
Description
2H-Naphtho[2,3-B]oxet-2-one, also known as Epoxy-α-lapachone (ELAP), is a synthetic naphthoquinone derivative derived from lapachol, a natural compound isolated from the Tabebuia tree species (lapacho) . Its structure features a naphthoquinone core fused with an oxirane (epoxide) ring and two methyl groups (2,2-dimethyl configuration), which enhance its redox activity and stability . ELAP has garnered significant attention for its broad-spectrum antiparasitic activity against protozoan pathogens, including Trypanosoma cruzi (Chagas disease), Leishmania spp. (leishmaniasis), and Plasmodium falciparum (malaria) . Preclinical studies highlight its low cytotoxicity in mammalian cells at therapeutic doses but note cardiac toxicity at elevated concentrations in vivo .
Properties
CAS No. |
86163-66-8 |
|---|---|
Molecular Formula |
C11H6O2 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
naphtho[2,3-b]oxet-2-one |
InChI |
InChI=1S/C11H6O2/c12-11-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h1-6H |
InChI Key |
UKSLKTNPNBTRGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Naphtho[2,3-B]oxet-2-one typically involves the cyclization of naphthol derivatives. One common method includes the reaction of 2-naphthol with epichlorohydrin under basic conditions to form the oxetane ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for 2H-Naphtho[2,3-B]oxet-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2H-Naphtho[2,3-B]oxet-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
2H-Naphtho[2,3-B]oxet-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2H-Naphtho[2,3-B]oxet-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can act as a reactive site, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
In Vitro Efficacy
ELAP demonstrates superior activity compared to analogues (Table 1):
ELAP’s lower IC₅₀ against P.
In Vivo Performance
In murine models of leishmaniasis, ELAP reduced lesion size by 80% at 5 mg/kg/day, outperforming meglumine antimoniate (60% reduction) .
Mechanism of Action
Instead, it inhibits parasite-specific serine proteases (e.g., oligopeptidase B in Leishmania) and binds to T. cruzi epimastigote membranes, disrupting ion transport . Computational studies suggest ELAP’s oxirane ring facilitates covalent interactions with catalytic residues in parasitic enzymes .
In contrast, β-lapachone induces DNA topoisomerase II inhibition and pro-inflammatory cytokine suppression, which limits its utility in chronic infections .
Toxicity and Selectivity
ELAP’s higher ALogP value predicts better membrane permeability than α/β-lapachones , but its narrow therapeutic window necessitates controlled delivery systems (e.g., nanocarriers) to mitigate toxicity .
Clinical and Commercial Potential
ELAP’s multi-target mechanism reduces the risk of drug resistance, a critical advantage over miltefosine (used for leishmaniasis) and chloroquine (malaria), which face widespread resistance . Combination therapies pairing ELAP with benznidazole (Chagas disease) or artemisinin (malaria) show synergistic effects in preclinical trials .
Biological Activity
2H-Naphtho[2,3-B]oxet-2-one is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique oxetane ring structure contributes to its biological activity, making it a subject of ongoing research. This article provides a comprehensive overview of the biological activity of 2H-Naphtho[2,3-B]oxet-2-one, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's chemical properties are crucial for understanding its biological interactions. Below is a summary of its key characteristics:
| Property | Value |
|---|---|
| CAS No. | 86163-66-8 |
| Molecular Formula | C₁₁H₆O₂ |
| Molecular Weight | 170.16 g/mol |
| IUPAC Name | naphtho[2,3-b]oxet-2-one |
| InChI Key | UKSLKTNPNBTRGG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C(=O)O3 |
The biological activity of 2H-Naphtho[2,3-B]oxet-2-one primarily involves its interaction with various molecular targets, including enzymes and receptors. The oxetane ring serves as a reactive site that can form covalent bonds with target molecules, modulating their activity and leading to diverse biological effects.
Interaction with Enzymes
Research indicates that the compound can inhibit certain enzymes, potentially affecting metabolic pathways. For instance, its ability to act as an enzyme inhibitor may be leveraged in drug design to develop therapeutics targeting specific diseases.
Antimicrobial Activity
A study assessed the antimicrobial properties of derivatives related to 2H-Naphtho[2,3-B]oxet-2-one. The synthesized compounds demonstrated significant in vitro activity against various pathogenic fungi and both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited over 90% viability in cytotoxicity assays against mouse fibroblast cells at concentrations as low as 25 µg/mL .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce cytotoxic effects on cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The efficacy of these compounds was measured using assays like the MTT assay, which assesses cell viability and proliferation .
Case Studies
- Antimicrobial Study : A series of derivatives were synthesized via eco-friendly methods and tested for antimicrobial activity. The results indicated that certain compounds had potent effects against multiple pathogens, suggesting potential applications in developing new antibiotics or antifungal agents .
- Cytotoxicity Assessment : In vitro tests showed that several derivatives could significantly reduce the viability of cancer cells while maintaining high viability in normal cells. This selectivity is crucial for developing safe therapeutic agents .
Comparison with Related Compounds
To better understand the unique properties of 2H-Naphtho[2,3-B]oxet-2-one, it is helpful to compare it with structurally similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 2-Naphthol | Hydroxy naphthalene | Precursor in synthesis; lower reactivity |
| Naphtho[1,2-e][1,3]oxazine | Heterocyclic compound | Antimicrobial; distinct mechanism |
The presence of the oxetane ring in 2H-Naphtho[2,3-B]oxet-2-one contributes to its unique reactivity and potential biological activity compared to these related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
